1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt)

Catalog No.
S15764898
CAS No.
M.F
C39H76NaO8P
M. Wt
727.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt...

Product Name

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt)

IUPAC Name

sodium;2,3-di(octadecanoyloxy)propyl hydrogen phosphate

Molecular Formula

C39H76NaO8P

Molecular Weight

727.0 g/mol

InChI

InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1

InChI Key

ALPWRKFXEOAUDR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is a phospholipid that plays a significant role in biological research and applications. It is characterized by a molecular formula of C39H76NaO8P\text{C}_{39}\text{H}_{76}\text{NaO}_{8}\text{P} and a molecular weight of approximately 726.98 g/mol. This compound is typically encountered in a powder form and has a melting point ranging from 161 to 166°C . Its structure consists of two stearic acid chains attached to a glycerol backbone, with a phosphate group contributing to its amphiphilic nature, making it soluble in both polar and non-polar environments.

Typical of phospholipids. These include:

  • Hydrolysis: In the presence of water, it can hydrolyze to release stearic acid and glycerol phosphate.
  • Transesterification: The ester bonds can be cleaved and replaced with other alcohols or amines, which can modify its properties for specific applications.
  • Oxidation: The fatty acid chains are susceptible to oxidation, particularly under extreme conditions or in the presence of reactive oxygen species.

This compound exhibits several biological activities due to its structural properties:

  • Membrane Formation: It is integral in forming lipid bilayers, which are essential for cellular membranes.
  • Cell Signaling: The phosphate group can participate in signaling pathways, influencing cellular responses.
  • Drug Delivery: Its ability to encapsulate drugs within lipid bilayers makes it useful in pharmaceutical formulations, particularly for targeted delivery systems.

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) typically involves the following methods:

  • Chemical Synthesis:
    • Starting with glycerol and stearic acid, the fatty acids are esterified to form the glycerol backbone.
    • Phosphorylation occurs using phosphorus oxychloride or similar reagents to introduce the phosphate group.
    • Finally, sodium ions are added to produce the sodium salt form.
  • Biological Synthesis:
    • It can also be produced enzymatically through the action of phospholipases on natural lipid sources.

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) finds applications in various fields:

  • Biotechnology: Used as a model membrane component for studying membrane dynamics.
  • Pharmaceuticals: Employed in drug formulation as a carrier for hydrophobic drugs.
  • Cosmetics: Incorporated into formulations for skin care products due to its emulsifying properties.

Interaction studies involving 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) focus on its behavior in biological systems:

  • Protein Binding: Research indicates that this phospholipid can interact with proteins, affecting their conformation and activity.
  • Cell Membrane Interaction: Studies show that it can influence cell membrane fluidity and permeability, impacting cellular uptake mechanisms.

1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) shares similarities with other phospholipids but has unique characteristics. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt)Contains oleic acid chains instead of stearicMore fluid at room temperature due to unsaturation
1,2-Dipalmitoyl-sn-glycero-3-phosphate (sodium salt)Shorter palmitic acid chainsHigher melting point compared to distearoyl variant
1,2-Dioctadecanoyl-sn-glycero-3-phosphate (sodium salt)Similar structure but longer carbon chainIncreased hydrophobicity and altered membrane properties
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (sodium salt)Contains ethanolamine instead of glycerolProvides different charge characteristics and solubility

The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) lies in its saturated fatty acid chains which contribute to its stability and specific interactions within lipid bilayers. This stability makes it particularly useful in applications requiring robust membrane formation.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

726.51755066 g/mol

Monoisotopic Mass

726.51755066 g/mol

Heavy Atom Count

49

Dates

Modify: 2024-08-15

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